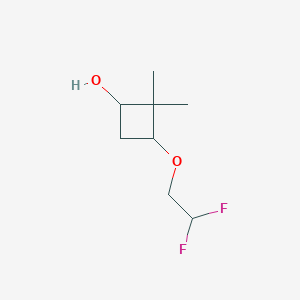
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of the difluoroethoxy group imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol typically involves the introduction of the difluoroethoxy group into a cyclobutanol framework. One common method includes the reaction of 2,2-dimethylcyclobutan-1-ol with a difluoroethoxy reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoroethanol: Shares the difluoroethoxy group but lacks the cyclobutanol framework.
2,2-Dimethylcyclobutanol: Similar cyclobutanol structure but without the difluoroethoxy group.
3-(2,2,2-Trifluoroethoxy)propionitrile: Contains a trifluoroethoxy group, offering different chemical properties.
Uniqueness
3-(2,2-Difluoroethoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the difluoroethoxy group and the cyclobutanol structure
Propiedades
Fórmula molecular |
C8H14F2O2 |
|---|---|
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethoxy)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14F2O2/c1-8(2)5(11)3-6(8)12-4-7(9)10/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
ORAWCYBXLIJRFK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1OCC(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


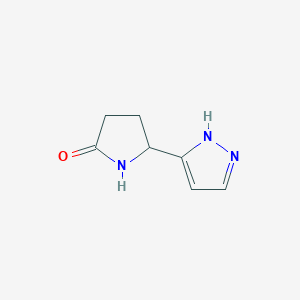
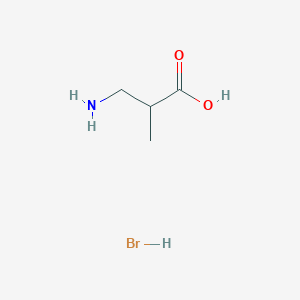
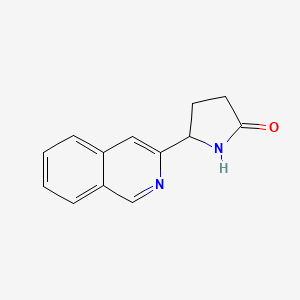

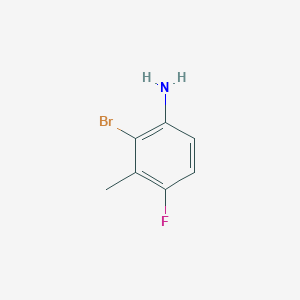

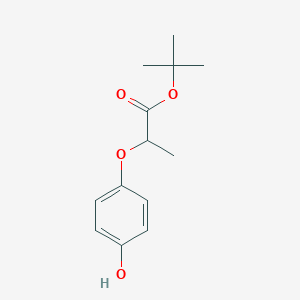

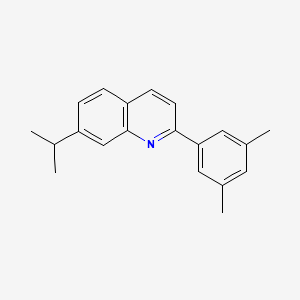
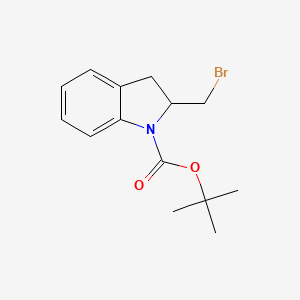
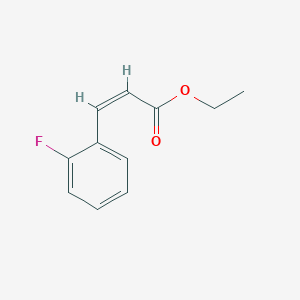
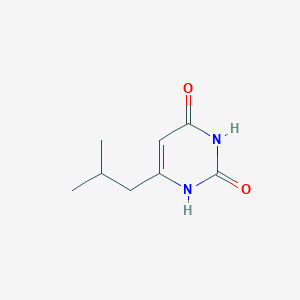

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
